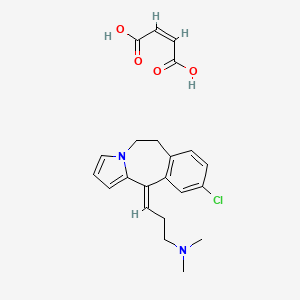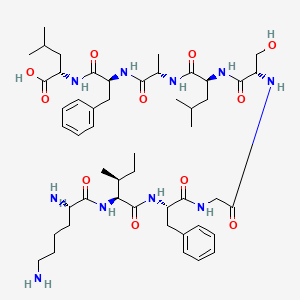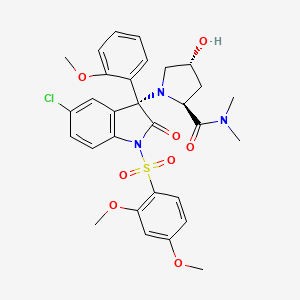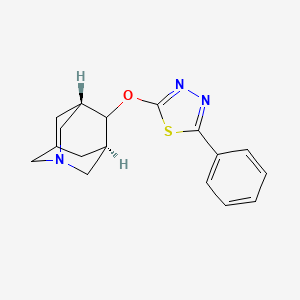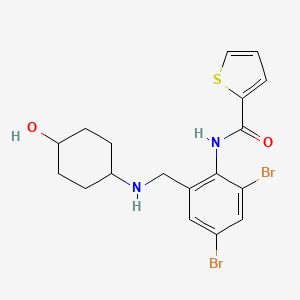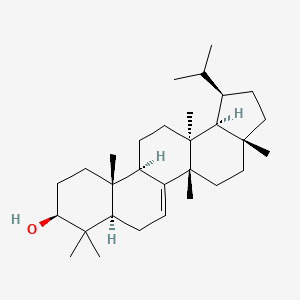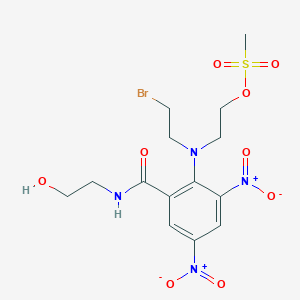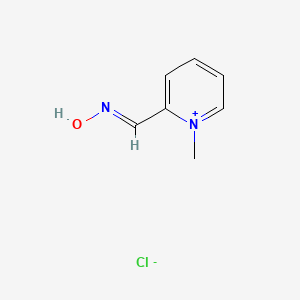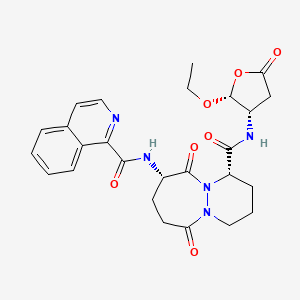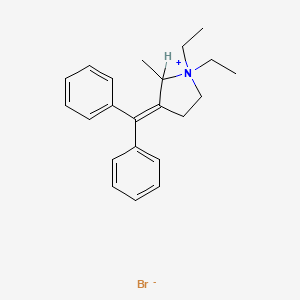
Prifinium bromide
Overview
Description
Prifinium bromide is a pharmaceutical drug primarily used in the treatment of irritable bowel syndrome due to its action as an anticholinergic . It’s an antimuscarinic agent with antispasmodic and antiemetic properties .
Molecular Structure Analysis
Prifinium bromide has a molecular formula of C22H28BrN . Its average mass is 386.368 Da and its monoisotopic mass is 385.140503 Da .Scientific Research Applications
Prifinium Bromide: A Comprehensive Analysis of Scientific Research Applications
1. Treatment of Irritable Bowel Syndrome (IBS) Prifinium bromide is primarily used in the treatment of IBS due to its anticholinergic properties. It acts as an antispasmodic agent, helping to relieve abdominal pain and discomfort associated with IBS .
Antispasmodic Agent: As an antispasmodic, Prifinium bromide can reduce spasms of the muscles in the stomach and intestines, which is beneficial for conditions like irritable colon syndrome .
Antimuscarinic Drug: Prifinium bromide has antimuscarinic effects, meaning it inhibits the action of the neurotransmitter acetylcholine on muscarinic receptors. This action provides relief from spasms and pain .
Analytical Chemistry: In analytical chemistry, Prifinium bromide has been used in voltammetric methods for its determination in pharmaceutical formulations, showcasing its role in quality control and drug analysis .
Pharmaceutical Formulations: It is also used in combination with other drugs like paracetamol in pharmaceutical formulations to enhance therapeutic effects, particularly for pain relief .
Antiemetic Properties: Prifinium bromide exhibits antiemetic properties, which can be useful in preventing nausea and vomiting associated with various conditions .
Muscle Contraction Studies: In scientific research, Prifinium bromide has been utilized to study its effects on muscle contraction, particularly how it influences contraction amplitude when induced by electrical stimulation .
International Pain Relief Medication: It is approved for pain relief in various countries such as Russia, Indonesia, Iraq, Tunisia, highlighting its global application as a pain management drug .
Voltammetric determination of prifinium bromide Development and Validation of HPLC Method for Simultaneous Quantification PRIFINIUM BROMIDE - National Center for Advancing Translational Sciences Prifinium bromide - Wikipedia Prifinium: Uses, Interactions, Mechanism of Action | DrugBank Online
Safety And Hazards
Prifinium bromide is harmful if swallowed . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGJZJXOPSNTGZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023508 | |
| Record name | Prifinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prifinium bromide | |
CAS RN |
4630-95-9 | |
| Record name | Prifinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4630-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prifinium bromide [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004630959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prifinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prifinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIFINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B7O9ZC520 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Prifinium Bromide?
A: Prifinium Bromide is an anticholinergic agent that acts primarily by blocking the action of acetylcholine at muscarinic receptors. [, , ] This antagonism results in a relaxation of smooth muscles in various organs, particularly in the gastrointestinal tract. [, , ]
Q2: How does Prifinium Bromide compare to other anticholinergic drugs in terms of potency and organ selectivity?
A: Studies have shown that Prifinium Bromide demonstrates potent anticholinergic activity, often surpassing the potency of atropine, hyoscine butylbromide, timepidium bromide, and diphemanil methylsulfate in inhibiting acetylcholine-induced contractions in isolated smooth muscle preparations. [, , ] Interestingly, while exhibiting potent effects on the gastrointestinal tract, Prifinium Bromide displays relatively weaker activity in the urinary bladder compared to some other anticholinergics like timepidium bromide and butylscopolamine bromide. [] This suggests a degree of organ selectivity for Prifinium Bromide, potentially leading to a favorable side effect profile. []
Q3: What is the molecular formula and weight of Prifinium Bromide?
A3: Prifinium Bromide has the molecular formula C26H33BrN2O2 and a molecular weight of 473.46 g/mol.
Q4: Is there information available regarding the material compatibility and stability of Prifinium Bromide?
A4: The provided research papers primarily focus on the pharmacological aspects of Prifinium Bromide. More detailed studies on material compatibility and stability, especially in various formulations, would be valuable for pharmaceutical development.
Q5: Are there any known interactions of Prifinium Bromide with drug transporters or metabolizing enzymes?
A5: The provided research papers do not delve into the specific interactions of Prifinium Bromide with drug transporters or metabolizing enzymes. Further research is needed to fully understand the drug's metabolic pathways and potential for drug-drug interactions.
Q6: What are the primary applications of Prifinium Bromide in clinical settings?
A: Prifinium Bromide is primarily indicated for the treatment of gastrointestinal disorders associated with smooth muscle spasms and incoordination. [, , ] It demonstrates efficacy in alleviating symptoms of irritable bowel syndrome (IBS), including abdominal pain, gas, diarrhea, and constipation. [, , , ] In this context, Prifinium Bromide has shown superior efficacy compared to placebo and comparable or even greater effectiveness than other commonly used antispasmodics. [] Furthermore, the drug exhibits a favorable safety profile with minimal side effects, making it a valuable option for managing IBS symptoms. [, , ]
Q7: Has Prifinium Bromide been studied for any applications beyond gastrointestinal disorders?
A: Beyond its well-established use in gastrointestinal disorders, Prifinium Bromide has shown potential in veterinary medicine for inducing parturition in bitches. [, ] When administered with a pretreatment of prifinium bromide, a low dose of fenprostalene (a prostaglandin F2α analogue) effectively induces parturition while minimizing side effects like diarrhea and salivation. [, ] This approach has shown promising results in reducing the stress associated with fenprostalene administration, as indicated by lower plasma cortisol levels in treated bitches. [] Moreover, this method doesn't negatively impact the survival rate of newborn puppies, suggesting it as a reliable and safe option for inducing parturition in canines. []
Q8: Are there specific biomarkers being researched for predicting Prifinium Bromide efficacy?
A8: The current research primarily focuses on Prifinium Bromide's pharmacological properties and clinical applications. Further investigation into potential biomarkers could provide valuable insights into predicting treatment response and personalizing therapy.
Q9: What analytical methods are commonly employed for the detection and quantification of Prifinium Bromide?
A9: Several analytical methods have been developed and validated for the determination of Prifinium Bromide in various matrices. These include:
- High-Performance Liquid Chromatography (HPLC): This versatile technique allows for the separation and quantification of Prifinium Bromide in pharmaceutical formulations and biological samples. [, , ] Reverse-phase HPLC with UV detection is frequently employed, providing accurate and precise measurements. [, ]
- Voltammetry: This electrochemical technique offers a sensitive and selective approach for quantifying Prifinium Bromide in pharmaceutical formulations. [] Square wave voltammetry, in particular, has demonstrated good sensitivity and accuracy for the determination of the drug. []
- Spectrophotometry: While less commonly employed than HPLC, spectrophotometric methods have also been developed for Prifinium Bromide analysis. [] These methods typically rely on UV-visible spectrophotometry and may involve derivatization strategies to enhance sensitivity and selectivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



